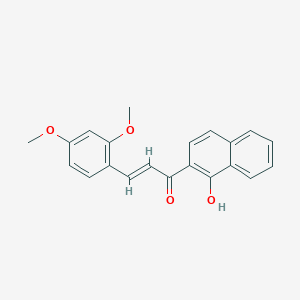![molecular formula C12H20N2O4 B5367786 allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate](/img/structure/B5367786.png)
allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate (ADDC) is a unique compound that has garnered significant attention in the scientific community due to its potential applications in various fields. ADDC is a spirocyclic compound that contains a diazaspiro ring system and an allyl group. This compound has been synthesized using different methods and has been studied for its various properties and potential applications.
Mecanismo De Acción
The mechanism of action of allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate is not well understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and causing cell cycle arrest. This compound has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce tumor growth and improve survival rates in mice with cancer. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties are well characterized. In addition, this compound has been shown to be effective against a wide range of cancer cell lines, fungal infections, and bacterial infections. However, there are also limitations to its use in lab experiments. For example, this compound has poor solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of this compound is not well understood, which can make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for research on allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to the development of more effective anticancer, antifungal, and antibacterial agents. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in animal models.
Métodos De Síntesis
The synthesis of allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate can be achieved using different methods. One of the most commonly used methods is the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 1,2-diaminopropane in the presence of triethylamine and allyl chloroformate. The reaction leads to the formation of this compound with a yield of around 60%. Other methods include the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 1,2-diaminocyclohexane and allyl chloroformate in the presence of triethylamine.
Aplicaciones Científicas De Investigación
Allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been studied for its anticancer, antifungal, and antibacterial activities. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. In addition, this compound has been shown to be effective against fungal infections and bacterial infections.
Propiedades
IUPAC Name |
prop-2-enyl 1,11-dioxa-4,8-diazaspiro[5.6]dodecane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-2-5-17-11(15)14-4-7-18-12(9-14)8-13-3-6-16-10-12/h2,13H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWAGLJPIYJYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCOC2(C1)CNCCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5367705.png)
![3-methyl-8-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5367713.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5367717.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6'-methoxy-2,3'-bipyridine-5-carboxamide](/img/structure/B5367731.png)
![7-(2-chloro-4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5367739.png)



![ethyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate](/img/structure/B5367762.png)

![3-methyl-7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5367767.png)
![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B5367778.png)
![methyl 3-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5367787.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(methylthio)benzamide](/img/structure/B5367805.png)